
Mundoserone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mundoserone is a natural product identified for its significant anti-angiogenic activity. It was discovered through in vivo screening using zebrafish models. Angiogenesis, the formation of new blood vessels, is a crucial process in various diseases, including cancer, psoriasis, rheumatoid arthritis, retinopathy, and endometriosis .
Preparation Methods
Mundoserone is derived from natural sources, specifically from the Natural Products Collection of MicroSource. The exact synthetic routes and reaction conditions for this compound have not been detailed in the available literature. its identification and isolation involve screening natural products for their biological activity using zebrafish models .
Scientific Research Applications
Mundoserone has shown significant potential in scientific research, particularly in the field of anti-angiogenic therapy. Its ability to inhibit the formation of intersegmental vessels in zebrafish embryos has made it a promising candidate for further research in cancer treatment and other diseases involving abnormal blood vessel formation. The compound significantly reduces the expression of genes such as slit guidance ligand 3, roundabout guidance receptor 1 and 2, fibroblast growth factor receptor 2 and 3, and protein tyrosine phosphatase, receptor type B. It also increases the expression of NOTCH1A, indicating its potential mechanism of action .
Mechanism of Action
Mundoserone exerts its anti-angiogenic effects by modulating the expression of various genes involved in angiogenesis. It downregulates the expression of slit guidance ligand 3, roundabout guidance receptor 1 and 2, fibroblast growth factor receptor 2 and 3, and protein tyrosine phosphatase, receptor type B. Conversely, it upregulates the expression of NOTCH1A. This modulation of gene expression leads to the inhibition of blood vessel formation, making this compound a potential therapeutic agent for diseases characterized by abnormal angiogenesis .
Comparison with Similar Compounds
Mundoserone is unique in its specific modulation of angiogenesis-related genes. Similar compounds that have been studied for their anti-angiogenic properties include genistein, camptothecin, kaempferol, and ferulic acid. These compounds also exhibit anti-angiogenic activity but may act through different mechanisms or target different pathways. This compound’s specific gene modulation profile sets it apart from these other compounds .
Properties
CAS No. |
3564-85-0 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(6aS,12aS)-2,3,9-trimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C19H18O6/c1-21-10-4-5-11-14(6-10)25-17-9-24-13-8-16(23-3)15(22-2)7-12(13)18(17)19(11)20/h4-8,17-18H,9H2,1-3H3/t17-,18+/m1/s1 |
InChI Key |
PYRZRPSTTNKOCS-MSOLQXFVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)[C@@H]3[C@H](O2)COC4=CC(=C(C=C34)OC)OC |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


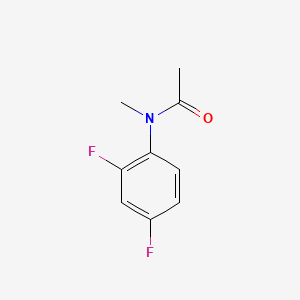
![17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat](/img/structure/B1621733.png)




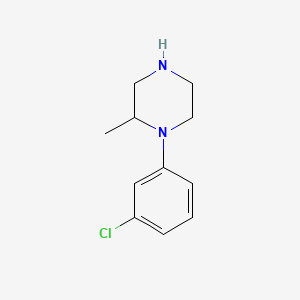

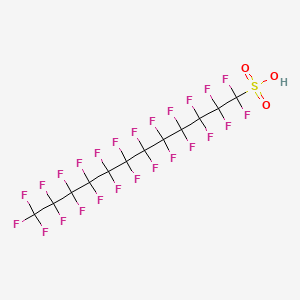
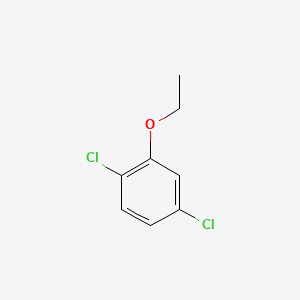
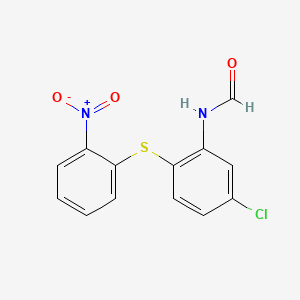
![4-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B1621752.png)

![2-[(3-Methoxypropyl)amino]ethanol](/img/structure/B1621755.png)
